1-Amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound classified as an indene derivative. It possesses a unique molecular structure characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to the indene ring system. This combination of functional groups contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and related fields. The molecular formula for this compound is , with a molecular weight of 195.19 g/mol .
The synthesis of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps, which may include:
Optimization of these steps is crucial for improving yield and scalability, which may include employing catalysts and refining reaction conditions.
The molecular structure of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 195.19 g/mol |
InChI Key | MPLCCXVYNVJNTL-UHFFFAOYSA-N |
SMILES | C1CC(C2=C1C(=CC=C2)F)(C(=O)O)N |
The presence of these functional groups enhances the compound's reactivity and potential interactions with biological targets .
The chemical reactivity of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be attributed to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for research purposes .
The mechanism of action for 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid likely involves interaction with specific enzymes or receptors. This interaction could modulate their activity, affecting various cellular processes. Research indicates that the compound may exhibit potential biological activities, particularly in medicinal chemistry, making it relevant for developing therapies targeting diseases such as cancer and infections.
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Information not available |
The applications of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid span various fields:
By determining these interactions, researchers can assess the compound's efficacy and safety as a potential therapeutic agent .
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8